Mecillinam

Catalog No.
S518363
CAS No.
32887-01-7
M.F
C15H23N3O3S
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mecillinam

CAS Number

32887-01-7

Product Name

Mecillinam

IUPAC Name

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1

InChI Key

BWWVAEOLVKTZFQ-NTZNESFSSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C

Solubility

9.79e-01 g/L

Synonyms

Mecillinam; AMDINOCILLIN; Coactin; Penicillin HX; Mecillinamum; Hexacillin; FL 1060; FL-1060; FL1060

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C

Description

The exact mass of the compound Mecillinam is 325.14601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0103 mg/ml at 25 °c9.79e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Study of Antibacterial Activity and Resistance Mechanisms

  • Understanding effectiveness against specific bacteria: Researchers use mecillinam to investigate its efficacy against specific bacterial strains, particularly those causing uncomplicated urinary tract infections. Studies compare its activity with other antibiotics to determine its role in treatment regimens [].
  • Exploring resistance development: Mecillinam's well-defined mechanism of action allows scientists to study how bacteria develop resistance to beta-lactam antibiotics. Research explores how mutations in specific bacterial enzymes can render mecillinam ineffective [].

Investigating Pharmacokinetics and Drug Delivery Systems

  • Absorption and elimination studies: Mecillinam's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, is studied in animal models and healthy volunteers. This research helps determine optimal dosing strategies and potential drug interactions [].
  • Development of novel delivery systems: Scientists explore formulating mecillinam into new drug delivery systems, such as nanoparticles or sustained-release formulations. This research aims to improve drug bioavailability, target specific tissues, and potentially reduce side effects [].

Exploring Mecillinam's Potential Beyond Bacterial Infections

  • Anti-inflammatory properties: Recent research suggests mecillinam may possess anti-inflammatory properties independent of its antibiotic activity. Studies investigate its potential role in treating inflammatory bowel disease and other inflammatory conditions [].
  • Modulating gut microbiome: Mecillinam's narrow-spectrum action allows researchers to study its impact on the gut microbiome. This research explores how it affects specific bacterial populations and its potential role in microbiome manipulation for therapeutic purposes [].

Mecillinam, also known as amdinocillin, is an extended-spectrum penicillin antibiotic with the chemical formula C15H23N3O3S and a molar mass of 325.43 g/mol . Its structure is characterized by an amidino group substitution in the 6 position of the β-lactam ring, which distinguishes it from traditional penicillins . This structural modification imparts mecillinam with unique antibacterial properties and a mode of action that sets it apart from other β-lactam antibiotics.

Mecillinam targets Gram-negative bacteria by inhibiting the action of PBP2, an enzyme responsible for cross-linking peptidoglycan strands in the bacterial cell wall []. This disrupts cell wall synthesis, leading to bacterial death.

The amidine group in mecillinam's structure allows it to penetrate the outer membrane of Gram-negative bacteria, a feature not shared by most penicillins [].

Mecillinam is generally well-tolerated with minimal side effects. However, potential allergic reactions can occur in individuals sensitive to penicillins [].

Safety data:

  • Toxicity: Mecillinam exhibits low systemic toxicity [].
  • Flammability: Not flammable
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions []

Mecillinam's primary chemical reaction involves its interaction with penicillin-binding proteins (PBPs) in bacterial cell walls. Unlike other β-lactams that typically bind to multiple PBPs, mecillinam specifically targets PBP2 . This selective binding leads to the inhibition of peptidoglycan crosslinking, a crucial step in bacterial cell wall synthesis.

In the presence of β-lactamase enzymes, mecillinam can undergo hydrolysis, resulting in the opening of its β-lactam ring. This reaction renders the antibiotic inactive, which is a common mechanism of bacterial resistance to β-lactam antibiotics .

Mecillinam exhibits potent activity against a wide range of Gram-negative bacteria, particularly those responsible for urinary tract infections (UTIs) . Its unique mechanism of action involves binding to PBP2, which leads to the formation of spherical cells and ultimately bacterial cell lysis .

The antibiotic has shown remarkable efficacy against Escherichia coli, the most common causative agent of UTIs. It also demonstrates activity against other Gram-negative pathogens, including some species of Klebsiella and Salmonella . Notably, mecillinam retains activity against many extended-spectrum β-lactamase (ESBL) producing strains, making it a valuable option for treating multidrug-resistant infections .

Interestingly, mecillinam's activity extends to some Gram-positive bacteria, such as Staphylococcus saprophyticus, despite its primary focus on Gram-negative organisms .

Mecillinam's primary application is in the treatment of uncomplicated urinary tract infections . Its high urinary concentrations and effectiveness against common uropathogens make it an excellent choice for this indication. Additionally, mecillinam has been used to treat typhoid and paratyphoid fever .

Research has shown that mecillinam can interact synergistically with other β-lactam antibiotics. A study by Rotstein and Farrar demonstrated in vitro synergism between mecillinam and other β-lactams (P<0.025) . This synergistic effect could potentially enhance the antibiotic's efficacy and broaden its spectrum of activity.

Mecillinam's interaction with the bacterial cell wall synthesis machinery is complex. It not only inhibits PBP2 but also causes the Rod system to become toxic to the cell . This dual action contributes to its bactericidal effect and may explain its effectiveness against certain resistant strains.

Similar Compounds: Comparison and Uniqueness

Mecillinam shares similarities with other β-lactam antibiotics but possesses several unique features:

Mecillinam's uniqueness lies in its specific binding to PBP2, its effectiveness against many resistant Gram-negative bacteria, and its synergistic potential with other β-lactams. Its low propensity for developing resistance also sets it apart from many other antibiotics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.14601278 g/mol

Monoisotopic Mass

325.14601278 g/mol

Heavy Atom Count

22

LogP

1.3
1.3

Appearance

Solid powder

Melting Point

156 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V10579P3QZ

Drug Indication

Used in the treatment of urinary tract infections caused by some strains of E. coli and klebsiella and enterobacter species. Used mainly against Gram negative organisms.

Pharmacology

Amdinocillin is a novel, semisynthetic penicillin effective against many gram-negative bacteria. The antibacterial activity of amdinocillin is derived from its ability to bind specifically and avidly to Penicillin Binding Protein-2 (PBP 2). Amdinocillin is active alone against many gram-negative organisms. Pseudomonas and non-fermenting gram-negative bacteria, however, are usually resistant. Amdinocillin, in combination with many beta-lactams, exhibits marked synergy against many enterobacteriaceae. No such synergy can be demonstrated for gram-positive organisms or pseudomonas species. Amdinocillin is not beta-lactamase stable. Organisms which produce high levels of plasma-mediated beta-lactamase are resistant to the drug. Co-administration of probenecid results in markedly elevated plasma levels of amdinocillin and delays its excretion.
Amdinocillin is a semisynthetic, broad spectrum beta-lactam penicillin with antibacterial activity. Amdinocillin specifically binds to and inactivates penicillin-binding protein 2 (PBP 2) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. Given the fact that most beta-lactam penicillins bind almost exclusively to PBPs 1 and 3, amdinocillin is able to synergize with other penicillins in the treatment against bacterial infections.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CA - Penicillins with extended spectrum
J01CA11 - Mecillinam

Mechanism of Action

Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls.

Other CAS

32887-01-7

Absorption Distribution and Excretion

Poorly absorbed if given orally.

Wikipedia

Mecillinam
Medrogestone

Biological Half Life

Approximately 1 hour in patients with normal renal function. Increases to 3 to 6 hours in anephric patients.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Thulin E, Sundqvist M, Andersson DI. Amdinocillin (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli. Antimicrob Agents Chemother. 2015 Mar;59(3):1718-27. doi: 10.1128/AAC.04819-14. Epub 2015 Jan 12. PubMed PMID: 25583718; PubMed Central PMCID: PMC4325821.
2: Kerrn MB, Frimodt-Møller N, Espersen F. Effects of sulfamethizole and amdinocillin against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model. Antimicrob Agents Chemother. 2003 Mar;47(3):1002-9. PubMed PMID: 12604534; PubMed Central PMCID: PMC149286.
3: Olson ME, Nickel JC, Khoury AE, Morck DW, Cleeland R, Costerton JW. Amdinocillin treatment of catheter-associated bacteriuria in rabbits. J Infect Dis. 1989 Jun;159(6):1065-72. PubMed PMID: 2656876.
4: Yourassowsky E, van der Linden MP, Lismont MJ, Crokaert F, Glupczynski Y. Protective effect of amdinocillin against emergence of resistance to ceftazidime in Enterobacter cloacae. Antimicrob Agents Chemother. 1988 Nov;32(11):1632-5. PubMed PMID: 3075433; PubMed Central PMCID: PMC175942.
5: Bornemann LD, Castellano S, Lin AH, Enthoven D, Patel IH. Influence of food on bioavailability of amdinocillin pivoxil. Antimicrob Agents Chemother. 1988 Apr;32(4):592-4. PubMed PMID: 3377469; PubMed Central PMCID: PMC172228.
6: Nachamkin I, Gibson G, Sawyer K, Samel C, Skalina D. In vitro activity of amdinocillin in combination with other beta-lactam antibiotics against aminoglycoside-susceptible and resistant gram-negative bacteria. Diagn Microbiol Infect Dis. 1988 Feb;9(2):87-96. PubMed PMID: 3383549.
7: Eng RH, Liu R, Smith SM, Johnson ES, Cherubin CE. Amdinocillin: interaction with other beta-lactam antibiotics for gram-negative bacteria. Chemotherapy. 1988;34(1):18-26. PubMed PMID: 3258230.
8: Sanders CC, Sanders WE Jr, Goering RV, McCloskey RV. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. Antimicrob Agents Chemother. 1987 Aug;31(8):1164-8. PubMed PMID: 3498436; PubMed Central PMCID: PMC174897.
9: Isenberg HD, Tilton RC, Barry AL, Beskid G, Cleeland R, Fallat V, Murray PR, Pierson C, Squires E. Collaborative clinical laboratory study of a broth-disk test for determination of bacterial susceptibility to beta-lactams in combination with amdinocillin. J Clin Microbiol. 1987 Jul;25(7):1195-200. Erratum in: J Clin Microbiol 1987 Oct;25(10):2036. PubMed PMID: 3611312; PubMed Central PMCID: PMC269175.
10: Whelton A, Spilman PS, Stout RL, Delgado FA. The influence of renal functional changes on the intrarenal distribution and urinary kinetics of amdinocillin. Ren Fail. 1987;10(2):101-6. PubMed PMID: 3685477.

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